1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine
Overview
Description
“1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine” is a chemical compound with the molecular formula C11H15N3O2 . It is used both as a reagent and building block in several synthetic applications .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The organic layer is dried over anhydrous sodium sulfate and filtered, and the filtrate is concentrated under reduced pressure. 4-(1-Methylpiperazin-4-yl)piperidine is obtained as a white solid .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI key MRYYJGQKVGZGSB-UHFFFAOYSA-N . The SMILES representation is CN1CCN(CC1)C1=CC=C(C=C1)N+[O-] .Chemical Reactions Analysis
“this compound” is used as an intermediate and as an excellent catalyst for many condensation reactions .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 183.3 g/mol . It is soluble in water . The compound is air sensitive and hygroscopic .Scientific Research Applications
Dopamine D2 Receptor Binding
1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine derivatives have been studied for their binding affinity to the dopamine D2 receptor (D2DAR), an important target in neuroscience research. Synthesized compounds like these have shown significant affinity in competitive displacement assays, contributing to the understanding of the D2DAR binding site and aiding in the development of potential therapeutics for neurological disorders (Penjišević et al., 2016).
Medicinal Chemistry and Drug Development
This chemical structure is pivotal in medicinal chemistry, particularly in the synthesis of derivatives for pharmacological studies. For example, related compounds have been synthesized and evaluated for their potential as dopaminergic ligands, offering insights into the development of new drugs targeting dopamine-related pathways (Penjisevic et al., 2016).
Enzyme Inhibition Studies
Derivatives of this compound have been studied for their inhibitory activities against various enzymes. For instance, certain analogs demonstrate effective inhibition of soluble epoxide hydrolase, which is significant in understanding and potentially treating inflammatory and cardiovascular diseases (Thalji et al., 2013).
Antibacterial and Antiviral Properties
Some derivatives show promising antibacterial and antiviral properties. For example, novel bis(pyrazole-benzofuran) hybrids with piperazine linkers have shown significant efficacy against various bacterial strains and biofilm inhibition activities (Mekky & Sanad, 2020).
Structural and Molecular Analysis
The compound and its derivatives are also subjects of structural and molecular studies, such as X-ray crystallographic analysis. These studies help in understanding the molecular configuration and interaction of these compounds, which is crucial in drug design and development (Little et al., 2008).
Safety and Hazards
“1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine” is classified as dangerous according to the GHS05 and GHS07 pictograms . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
1-methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-17-10-12-19(13-11-17)15-6-8-18(9-7-15)14-2-4-16(5-3-14)20(21)22/h2-5,15H,6-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYROZZRYCYKMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728628 | |
Record name | 1-Methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959795-69-8 | |
Record name | 1-Methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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